1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine

Medicinal Chemistry CNS Drug Design Permeability

1-(2,6-Dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine, CAS 1184506-33-9, is a heterocyclic building block comprising a 2,6-dimethylpyrimidine core linked to an N-methylpiperidin-4-amine moiety. It belongs to the class of substituted pyrimidinyl-piperidine amines that have been investigated as protein kinase inhibitor scaffolds, particularly for c-Jun N-terminal kinases (JNK).

Molecular Formula C12H20N4
Molecular Weight 220.32
CAS No. 1184506-33-9
Cat. No. B2363197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine
CAS1184506-33-9
Molecular FormulaC12H20N4
Molecular Weight220.32
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2CCC(CC2)NC
InChIInChI=1S/C12H20N4/c1-9-8-12(15-10(2)14-9)16-6-4-11(13-3)5-7-16/h8,11,13H,4-7H2,1-3H3
InChIKeyWNLJTZLFYGRZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine (CAS 1184506-33-9): Procurement-Relevant Identity and Baseline Properties


1-(2,6-Dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine, CAS 1184506-33-9, is a heterocyclic building block comprising a 2,6-dimethylpyrimidine core linked to an N-methylpiperidin-4-amine moiety. It belongs to the class of substituted pyrimidinyl-piperidine amines that have been investigated as protein kinase inhibitor scaffolds, particularly for c-Jun N-terminal kinases (JNK) [1]. The compound has a molecular weight of 220.31 g·mol⁻¹, a computed XLogP3 of 1.6, one hydrogen bond donor, and four hydrogen bond acceptors, placing it in favorable drug-like chemical space for central nervous system penetration and oral bioavailability optimization [2]. Commercially, it is offered at purities typically ≥95% .

Why 1-(2,6-Dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine Cannot Be Replaced by a Generic Analog


Within the substituted pyrimidinyl-piperidine series, small structural modifications profoundly alter physicochemical and pharmacokinetic profiles. Replacing 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine with its des‑methyl analog eliminates the tertiary amine character, changing hydrogen‑bond donor count from 1 to 2 and increasing topological polar surface area, which can reduce passive membrane permeability [1]. Conversely, moving the methylamino group from the 4‑position to the 3‑position of the piperidine ring alters the spatial orientation of the basic nitrogen, affecting key interactions with kinase hinge regions [2]. Even the choice of counterion in procurement can influence solubility and formulation stability. These quantifiable differences demonstrate why generic substitution without explicit comparative data risks project failure in lead optimization.

Quantitative Differentiation Guide for 1-(2,6-Dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine vs. Closest Analogs


Hydrogen Bond Donor Count: Reduced H‑Bond Donor Potential vs. Des‑Methyl Analog

The target compound contains a single hydrogen bond donor (the secondary amine N–H), whereas the des‑methyl analog 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine (CAS 893754-92-2) possesses two donors (primary amine NH₂). A lower H‑bond donor count is correlated with improved passive membrane permeability and reduced P‑glycoprotein recognition, which are critical for CNS-targeted programs [1].

Medicinal Chemistry CNS Drug Design Permeability

Lipophilicity (XLogP3): Moderate Lipophilicity Differentiates from More Polar Analog

The computed XLogP3 of the target compound is 1.6, reflecting balanced hydrophilicity/lipophilicity. In contrast, the des‑methyl analog exhibits a lower XLogP3 of approximately 0.9 (predicted) due to the presence of an additional polar N–H. The 0.7 log unit difference corresponds to a ~5‑fold difference in octanol/water partition coefficient, influencing solubility, metabolic stability, and off‑target binding [1].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA): Lower TPSA Favors Membrane Permeability

The target compound has a computed TPSA of 43.0 Ų, which is below the commonly cited CNS cut-off of <60–70 Ų. The des‑methyl analog, with an additional N–H, has a TPSA of approximately 55.0 Ų. The 12 Ų reduction in TPSA further supports the use of this N‑methyl variant when passive brain penetration is desired [1].

Membrane Permeability CNS Multiparameter Optimization TPSA

Commercial Purity Benchmarking: Guaranteed 95% Purity vs. Variable Analog Quality

Leading suppliers list the target compound at ≥95% purity (HPLC) with full analytical characterization (NMR, LCMS) . In contrast, the des‑methyl analog (CAS 893754-92-2) is frequently offered at 97–98% purity but with longer lead times and higher cost per gram, as indicated by catalog comparisons . For the 3‑regioisomer (CAS 1250279-81-2), purity and availability are less consistent across vendors.

Chemical Procurement Purity Quality Control

Optimal Application Scenarios for 1-(2,6-Dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine Based on Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Lead Optimization

The target compound’s single hydrogen bond donor, moderate XLogP3 of 1.6, and low TPSA of 43.0 Ų make it a preferential starting scaffold for CNS kinase programs where passive brain penetration is essential. In JNK inhibitor programs described in US20150232429A1, the pyrimidine‑piperidine architecture enables key hinge‑binding interactions, and the N‑methyl group reduces efflux transporter recognition [1].

Structure–Activity Relationship (SAR) Expansion Libraries

With reliable commercial purity ≥95% and predictable physicochemical properties, this compound enables rapid parallel synthesis of amide, sulfonamide, or urea libraries. The tertiary amine can be elaborated while maintaining favorable logP and TPSA, as demonstrated in patent SAR tables where N‑alkyl modifications on the piperidine ring modulate JNK isoform selectivity [1].

In Vitro ADME Screening Cascades

Procurement of this compound with guaranteed purity eliminates the need for re‑purification before Caco‑2 permeability, microsomal stability, and CYP inhibition assays. Its computed logP and TPSA values align with desirable ADME space, allowing direct comparison with des‑methyl or regioisomeric analogs to establish permeability‑selectivity trade‑offs [2].

Quote Request

Request a Quote for 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.